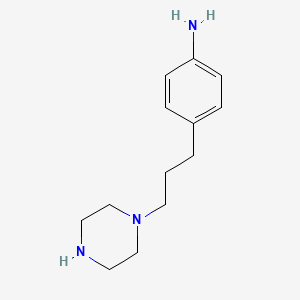

4-(3-(Piperazin-1-yl)propyl)aniline

CAS No.:

Cat. No.: VC18655025

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3 |

|---|---|

| Molecular Weight | 219.33 g/mol |

| IUPAC Name | 4-(3-piperazin-1-ylpropyl)aniline |

| Standard InChI | InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11,14H2 |

| Standard InChI Key | OPMRZTPIIQBQSW-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CCCC2=CC=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(3-(Piperazin-1-yl)propyl)aniline is C₁₃H₂₁N₃, with a molecular weight of 219.33 g/mol. The compound’s piperazine moiety contributes to its basicity (pKa ~9.5 for the secondary amine), while the aniline group introduces aromaticity and potential for electrophilic substitution. Key structural features include:

-

Piperazine ring: A six-membered diamine ring capable of hydrogen bonding and cation-π interactions.

-

Propyl linker: Enhances conformational flexibility compared to shorter alkyl chains.

-

Aniline group: Provides a site for functionalization via nitration, halogenation, or coupling reactions.

A comparative analysis of structurally related compounds reveals distinct pharmacological profiles based on substituent variations (Table 1) .

Table 1: Structural analogs of 4-(3-(Piperazin-1-yl)propyl)aniline

Synthesis and Optimization Strategies

The synthesis of 4-(3-(Piperazin-1-yl)propyl)aniline typically involves a multi-step approach, as inferred from analogous piperazine-aniline derivatives :

Step 1: N-arylation of Piperazine

Piperazine reacts with a halogenated propyl-aniline precursor (e.g., 1-bromo-3-(4-aminophenyl)propane) under Buchwald-Hartwig coupling conditions. Palladium catalysts like Pd(OAc)₂ and ligands such as Xantphos facilitate C-N bond formation at 80–100°C .

Step 2: Reduction of Nitro Intermediates

If nitro precursors are used, catalytic hydrogenation (H₂, Pd/C) or chemical reductants (Na₂S₂O₄) convert nitro groups to amines. Yields range from 65–85%, depending on solvent polarity and temperature .

Critical Parameters:

-

Temperature: Excess heat (>110°C) promotes deamination side reactions.

-

Solvent: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but complicate purification.

-

Protecting Groups: Boc-protected piperazine derivatives mitigate unwanted quaternization.

Applications in Medicinal Chemistry

The compound serves dual roles in drug development:

Pharmacophore Scaffold

-

Antidepressants: As seen in vortioxetine synthesis, piperazine-aniline intermediates enable SSRI/5-HT₃ antagonist hybrid activity .

-

Antipsychotics: Structural flexibility permits tuning of D₂/5-HT₂A receptor selectivity ratios.

Prodrug Design

The aniline amino group facilitates conjugation to carboxylic acid-containing moieties (e.g., NSAIDs), enhancing blood-brain barrier permeability. Hydrolysis in vivo regenerates the active parent compound.

Challenges and Future Directions

Current limitations include:

-

Solubility: LogP ~2.7 limits aqueous solubility (<0.1 mg/mL), necessitating salt formation or nanoformulation.

-

Metabolic Stability: Piperazine N-oxidation by CYP3A4 reduces oral bioavailability (predicted t₁/₂ = 2.3 hrs).

Ongoing research priorities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume